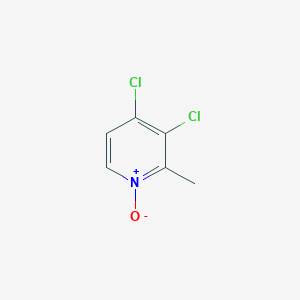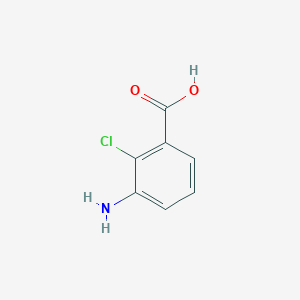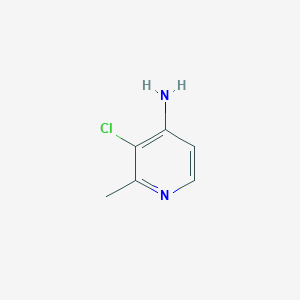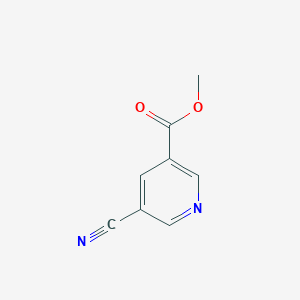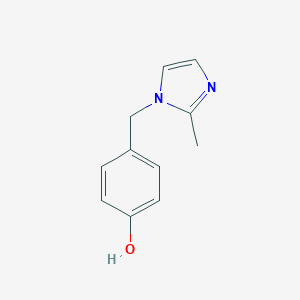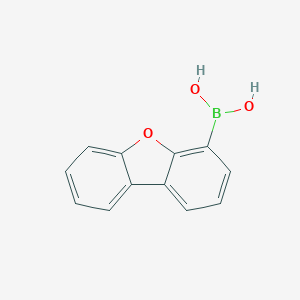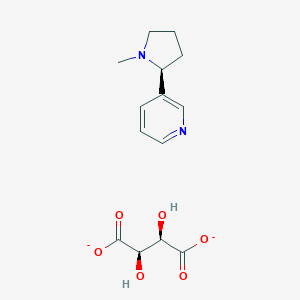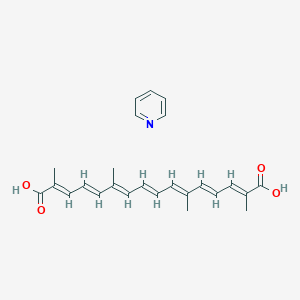
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse applications in various fields of science. Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method, which will be discussed in detail in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
Mécanisme D'action
The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins, DNA, and RNA. This interaction can result in changes to the structure and function of these molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, this compound has various biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of this compound is that it is a complex molecule that requires expertise and specialized equipment for its synthesis and purification.
Orientations Futures
There are various future directions for the study of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. One future direction is the development of new synthetic methods for this compound, which could potentially increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes. Furthermore, the development of new materials and compounds based on pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid could lead to the discovery of new applications in various fields of science.
Méthodes De Synthèse
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method. The synthesis of this compound involves the reaction of pyridine with a specific organic compound in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials, such as liquid crystals, OLEDs, and conducting polymers. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is used in the study of various biological processes, including enzyme catalysis, protein folding, and DNA replication.
Propriétés
Numéro CAS |
102601-40-1 |
|---|---|
Nom du produit |
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
Formule moléculaire |
C25H29NO4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+; |
Clé InChI |
GUBBAMAOBVKDMC-DWBLJZBXSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1 |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
Autres numéros CAS |
102601-40-1 |
Synonymes |
crocetin, pyridine salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



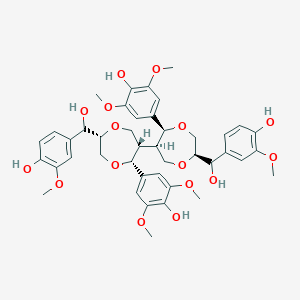
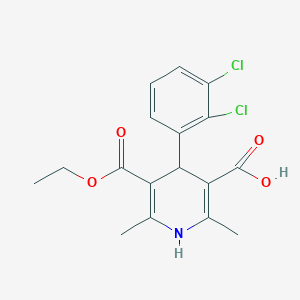
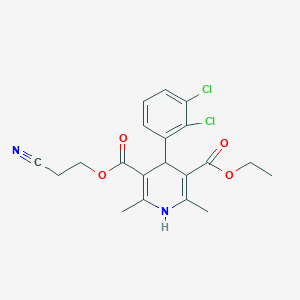
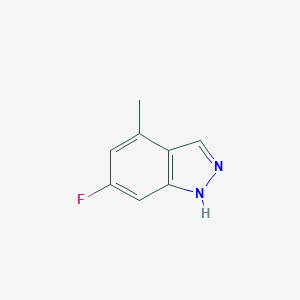
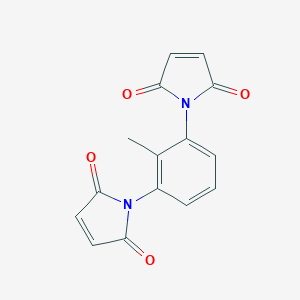
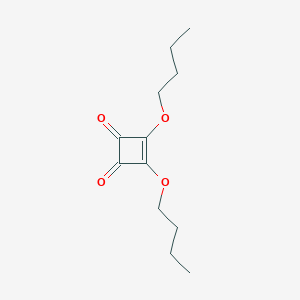
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
